molecular formula C6H12N4 B2932182 2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine CAS No. 1511960-14-7

2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Cat. No.: B2932182
CAS No.: 1511960-14-7
M. Wt: 140.19
InChI Key: UXVISKUHAHDCFI-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in an aqueous medium at room temperature, making it a highly efficient and environmentally friendly process .

Industrial Production Methods

Industrial production of 1,2,3-triazoles, including this compound, often involves large-scale click chemistry reactions. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of these compounds. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in various biochemical processes. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in its potential use as an antimicrobial and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to its specific triazole ring structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-(1-ethyltriazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-2-10-5-6(3-4-7)8-9-10/h5H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVISKUHAHDCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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